Product packaging for (2-Bromocyclopropyl)benzene(Cat. No.:CAS No. 36617-02-4)

(2-Bromocyclopropyl)benzene

Cat. No.: B1265569
CAS No.: 36617-02-4
M. Wt: 197.07 g/mol
InChI Key: IITYLOQJUHFLPM-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Moieties in Advanced Molecular Architectures

The cyclopropyl group, the smallest carbocycle, is a recurring motif in a vast array of natural products and synthetic molecules with important biological activities. unl.pt Its unique structural and electronic properties make it a valuable component in the design of advanced molecular architectures. The three-membered ring is characterized by significant ring strain, which results in bent C-C bonds with enhanced π-character. acs.orgresearchgate.net This feature allows the cyclopropyl group to engage in electronic interactions with adjacent π-systems, akin to a vinyl group. cdnsciencepub.com

In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to several advantageous modifications of a molecule's properties. unl.ptacs.orgiris-biotech.de These include:

Enhanced Potency: The rigid nature of the cyclopropane (B1198618) ring can lock a molecule into its bioactive conformation, leading to a more favorable binding with its biological target. unl.ptiris-biotech.de

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, permeability, and pKa, which are critical for its pharmacokinetic profile. acs.orgresearchgate.netiris-biotech.de

Overview of Aryl-Substituted Cyclopropanes in Contemporary Synthetic Chemistry

Aryl-substituted cyclopropanes, compounds where a cyclopropyl ring is directly attached to an aromatic ring, are particularly important building blocks in organic synthesis. unl.pt The combination of the rigid, strained cyclopropane ring and the electronically versatile aryl group offers a rich platform for chemical transformations. Numerous synthetic methods have been developed for the preparation of these compounds, including the Simmons-Smith reaction, transition metal-catalyzed cross-coupling reactions, and the cyclopropanation of alkenes. organic-chemistry.orgiastate.edu

These molecules serve as versatile intermediates in the synthesis of more complex structures. researchgate.net The strained cyclopropane ring can undergo ring-opening reactions, providing access to a variety of functionalized acyclic and cyclic systems. bohrium.comresearchgate.net Furthermore, the aryl group can be readily modified through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups. pressbooks.publibretexts.org

Scope and Research Focus on (2-Bromocyclopropyl)benzene Derivatives

This compound, a specific type of aryl-substituted cyclopropane, is a valuable reagent in organic synthesis. The presence of the bromine atom on the cyclopropyl ring introduces a point of reactivity that can be exploited for further functionalization. This compound and its derivatives are often synthesized through the dibromocyclopropanation of styrene (B11656) followed by reduction.

Research into this compound derivatives is focused on leveraging the unique reactivity of the bromocyclopropyl moiety. This includes its use in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles, and in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net These studies aim to develop new synthetic methodologies and to access novel, densely functionalized cyclopropyl-containing molecules with potential applications in various fields of chemical science. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9B B1265569 (2-Bromocyclopropyl)benzene CAS No. 36617-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromocyclopropyl)benzene
Source PubChem
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InChI

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYLOQJUHFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957884
Record name (2-Bromocyclopropyl)benzene
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36617-02-4
Record name (2-Bromocyclopropyl)benzene
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Record name (2-Bromocyclopropyl)benzene
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Record name (2-bromocyclopropyl)benzene
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Synthetic Methodologies for 2 Bromocyclopropyl Benzene and Analogs

Stereoselective Synthesis Approaches to (2-Bromocyclopropyl)benzene

Stereocontrol is a critical aspect in the synthesis of substituted cyclopropanes like this compound, as the relative orientation of the phenyl and bromo substituents (cis or trans) dictates the molecule's properties and subsequent reactivity.

Grignard Reagent Mediated Stereoselective Preparations

The formation of a cyclopropyl (B3062369) Grignard reagent from a corresponding cyclopropyl bromide offers a powerful route for further functionalization. The development of highly active magnesium-halogen exchange reagents has been pivotal in achieving this transformation with high fidelity.

The use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl⋅LiCl), often referred to as a "turbo-Grignard" reagent, has become a method of choice for preparing highly functionalized organomagnesium compounds. harvard.edu This reagent system is particularly effective for the bromine-magnesium exchange on cyclopropyl systems. The reactivity of i-PrMgCl⋅LiCl is significantly enhanced compared to conventional Grignard reagents, allowing the exchange to occur under mild conditions. researchgate.net

The addition of dioxane to the reaction medium (typically THF) has been shown to further accelerate the Br-Mg exchange. This is attributed to the ability of dioxane to precipitate magnesium salts, thereby shifting the equilibrium of the Schlenk equilibrium and increasing the concentration of the more reactive dialkylmagnesium species. Research has demonstrated that the reaction of various cyclopropyl bromides with i-PrMgCl⋅LiCl in a THF-dioxane mixture provides the corresponding magnesiated cyclopropanes efficiently. researchgate.net

A crucial finding in the application of i-PrMgCl⋅LiCl for the synthesis of cyclopropylmagnesium reagents is the preservation of stereochemistry. Studies have conclusively shown that the bromine-magnesium exchange reaction on chiral or diastereomeric cyclopropyl bromides proceeds with complete retention of configuration. researchgate.net For instance, when a specific stereoisomer of a substituted bromocyclopropane (B120050) is subjected to the exchange conditions, the resulting cyclopropylmagnesium reagent is formed with its stereochemical integrity intact. This stereofidelity is vital for the synthesis of enantiopure or diastereomerically pure cyclopropane (B1198618) derivatives.

Table 1: Stereoselective Bromine-Magnesium Exchange of Cyclopropyl Bromides

Starting Material Reagent System Solvent Outcome Ref.
trans-1-bromo-2-phenylcyclopropane i-PrMgCl⋅LiCl THF/Dioxane trans-(2-phenylcyclopropyl)magnesium chloride (retention) researchgate.net
cis-1-bromo-2-phenylcyclopropane i-PrMgCl⋅LiCl THF/Dioxane cis-(2-phenylcyclopropyl)magnesium chloride (retention) researchgate.net
2,2-dibromo-1-methylcyclopropanecarbonitrile i-PrMgCl Et₂O/CH₂Cl₂ cis-magnesium carbenoid (retention of relative stereochemistry) nih.gov

Cyclopropanation Strategies for Aryl-Substituted Bromocyclopropanes

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene. For the synthesis of this compound, this involves the reaction of styrene (B11656) with a bromocarbene equivalent.

Chromium-catalyzed reactions provide a method for the cyclopropanation of alkenes with bromoform (B151600) (CHBr₃) to generate bromocyclopropanes. rsc.org This catalytic approach involves the in-situ generation of a (bromomethylidene)chromium(III) species, which then reacts with the alkene. The reaction typically requires a reducing agent to facilitate the catalytic cycle. An organosilicon reductant, 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, has been shown to be indispensable for reducing the chromium precursor (e.g., CrCl₃) and generating the active catalytic species from the bromoform. rsc.orgresearchgate.net

This catalytic system has been applied to various olefinic substrates, including allyl ethers and cyclic alkenes, affording the corresponding bromocyclopropanes in moderate to high yields and often with good trans selectivity. rsc.org While styrene itself was reported as not being applicable under one specific set of optimized conditions, the broader methodology represents a potential pathway for the direct synthesis of aryl-substituted bromocyclopropanes. rsc.org

Table 2: Substrate Scope in Chromium-Catalyzed Bromocyclopropanation with Bromoform

Alkene Substrate Catalyst System Reductant Yield of Bromocyclopropane Ref.
Allyl phenyl ether CrCl₃(thf)₃ / TMEDA Organosilicon 92% rsc.org
Allyl butyl ether CrCl₃(thf)₃ / TMEDA Organosilicon 81% rsc.org
1-Octene CrCl₃(thf)₃ / TMEDA Organosilicon 71% rsc.org
Cycloheptene CrCl₃(thf)₃ / TMEDA Organosilicon 83% rsc.org

A widely used and reliable method for synthesizing this compound involves a two-step sequence: the initial synthesis of 1,1-dibromo-2-phenylcyclopropane followed by a selective reduction (monodebromination).

The first step, dibromocyclopropanation, is commonly achieved by generating dibromocarbene (:CBr₂) in the presence of styrene. While Seyferth reagents like phenyl(trihalomethyl)mercury can generate dihalocarbenes, a more common and practical method involves the reaction of bromoform (CHBr₃) with a strong base, such as potassium tert-butoxide, often under phase-transfer catalysis conditions. The highly electrophilic dibromocarbene readily adds across the double bond of styrene to form 1,1-dibromo-2-phenylcyclopropane.

In the second step, the resulting gem-dibromocyclopropane undergoes monodebromination. This selective reduction can be achieved using various reagents. For instance, reaction with a Grignard reagent like ethylmagnesium bromide at low temperatures (-60°C) can lead to a bromine-magnesium exchange, forming a 1-bromo-1-(bromomagnesio)cyclopropane intermediate, which can then be quenched to yield the monobrominated product. researchgate.net Other reducing systems, such as those involving organotin hydrides or silanes, can also effect this transformation, often with stereoselectivity favoring the thermodynamically more stable trans-isomer.

This two-step approach is highly versatile and provides reliable access to both cis- and trans-(2-bromocyclopropyl)benzene, depending on the specific reduction conditions and subsequent purification.

Visible Light-Mediated Oxidative Halogenation Reactions for Cyclopropyl Bromide Formation

Visible light-mediated photoredox catalysis has become a powerful and sustainable tool for organic synthesis, offering mild conditions for various transformations, including halogenation. rsc.orgmdpi.com These methods are particularly relevant for the formation of cyclopropyl bromides from their corresponding cyclopropane precursors. The general principle involves the generation of a halogen radical, which then reacts with the cyclopropane ring.

One common approach uses a photocatalyst, such as an iridium complex or an organic dye, which becomes excited upon absorbing visible light. mdpi.com The excited photocatalyst can then engage in a single-electron transfer (SET) process. For bromination, a bromine source like N-Bromosuccinimide (NBS) or even hydrobromic acid (HBr) in the presence of an oxidant can be used. rsc.org

A proposed mechanism often begins with the photoexcited catalyst oxidizing a bromide anion (from HBr or a salt) to a bromine radical. Alternatively, the catalyst can interact with a reagent like CBr4 to generate a tribromomethyl radical (•CBr3), which serves as the active brominating species. mdpi.com This radical then abstracts a hydrogen atom from the cyclopropane ring to form a cyclopropyl radical. This intermediate subsequently reacts with a bromine source to yield the final cyclopropyl bromide product. mdpi.com

The decarboxylative bromination of sterically hindered carboxylic acids also presents a viable visible-light-induced pathway. mdpi.com In this method, a cyclopropanecarboxylic acid can be converted into its corresponding bromocyclopropane. The mechanism involves the formation of an acyloxy radical after decarboxylation, which then generates a cyclopropyl radical that captures a bromine atom to form the product. mdpi.com

Table 1: Examples of Visible Light-Mediated Bromination Conditions

Photocatalyst Bromine Source Oxidant Solvent Light Source Reference
Iridium Complex CBr₄ - DMF Blue LED mdpi.com
Acridinium Dye HBr O₂ MeCN Visible Light rsc.org
Erythrosine B NBS (NH₄)₂S₂O₈ - White LED mdpi.com
Microporous Organic Polymers HBr O₂ MeCN Visible Light mdpi.com

General Strategies for Bromocyclopropane Synthesis Applicable to this compound Precursors

Beyond photoredox catalysis, several general strategies exist for the synthesis of bromocyclopropanes that can be applied to precursors of this compound, such as phenylcyclopropane.

One of the most common methods is the free-radical bromination of a C-H bond on the cyclopropane ring. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the cyclopropane ring, followed by reaction of the resulting cyclopropyl radical with Br₂ (generated in situ from NBS) to furnish the bromocyclopropane.

Another classical approach involves the addition of dibromocarbene (:CBr₂) to an alkene. For the synthesis of a precursor to this compound, this would involve the reaction of styrene with a source of dibromocarbene. Dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base like potassium tert-butoxide. The resulting product is a 1,1-dibromo-2-phenylcyclopropane. Subsequent reduction of one of the C-Br bonds, for example using tributyltin hydride (Bu₃SnH) or other reducing agents, can yield the desired monobrominated this compound as a mixture of cis and trans isomers.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be approached in two primary ways: by modifying a pre-formed this compound molecule or by starting with a substituted benzene (B151609) derivative and constructing the bromocyclopropyl group.

Introduction of Additional Substituents on the Phenyl Ring

The introduction of new substituents onto the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution. The (2-bromocyclopropyl) group itself is considered an activating group and an ortho-, para-director due to the alkyl nature of the cyclopropyl ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield primarily the ortho- and para-substituted products. libretexts.orglibretexts.org

The order of reactions is critical. libretexts.org For instance, to synthesize 4-bromo-1-(2-bromocyclopropyl)-2-nitrobenzene, one would first synthesize 1-(2-bromocyclopropyl)benzene and then perform a nitration reaction, which would be directed to the ortho and para positions. khanacademy.orgyoutube.com Conversely, if one starts with nitrobenzene, a Friedel-Crafts type reaction to form the cyclopropyl ring is generally not feasible due to the strongly deactivating nature of the nitro group. khanacademy.org

Table 2: Retrosynthetic Analysis for Substituted Derivatives

Target Molecule Final Step Precursor Reagents
1-(2-Bromocyclopropyl)-4-nitrobenzene Nitration This compound HNO₃ / H₂SO₄
4-(2-Bromocyclopropyl)acetophenone Friedel-Crafts Acylation This compound CH₃COCl / AlCl₃
1-Bromo-4-(2-bromocyclopropyl)benzene Bromination This compound Br₂ / FeBr₃

Synthesis of Cyclopropyl-Methyl-Substituted Benzene Derivatives

To synthesize benzene derivatives containing both a cyclopropyl (or bromocyclopropyl) and a methyl group, the synthetic strategy depends on the desired isomeric relationship between the substituents.

For example, to synthesize 1-(2-bromocyclopropyl)-4-methylbenzene (para-isomer), a logical route would be to start with 4-methylstyrene (B72717) (4-vinyltoluene). Reaction of 4-methylstyrene with dibromocarbene (generated from CHBr₃ and base) would yield 1,1-dibromo-2-(4-methylphenyl)cyclopropane. This intermediate can then be selectively reduced to afford the target molecule.

Alternatively, one could start with toluene (B28343) and perform a Friedel-Crafts acylation with cyclopropanecarbonyl chloride to produce (4-methylphenyl)(cyclopropyl)methanone. The ketone can then be reduced to a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction) to yield 1-cyclopropyl-4-methylbenzene. Subsequent radical bromination with NBS would then introduce the bromine atom onto the cyclopropyl ring. researchgate.net This latter approach allows for the installation of the bromine at a later stage.

Table 3: Synthetic Routes to a Cyclopropyl-Methyl-Substituted Benzene Derivative

Target Starting Material Key Steps

Stereochemical Aspects and Conformational Analysis in 2 Bromocyclopropyl Benzene Systems

Isomerism of (2-Bromocyclopropyl)benzene: Cis and Trans Stereoisomers

The presence of two substituents on the cyclopropane (B1198618) ring of this compound leads to the existence of geometric isomers, specifically cis and trans stereoisomers. In the cis isomer, the phenyl group and the bromine atom are situated on the same side of the cyclopropane ring, whereas in the trans isomer, they reside on opposite faces. rsc.orguni.lu These two isomers are diastereomers of each other and, as such, possess distinct physical and spectroscopic properties.

The relative configuration of these isomers can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The vicinal coupling constants (³J) between the cyclopropyl (B3062369) protons are a key diagnostic tool. Generally, the coupling constant between cis-protons (J_cis) is larger than that between trans-protons (J_trans). For instance, in related 5-(2-bromocyclopropyl) derivatives, cis coupling constants were observed to be around 9.8 Hz, while trans couplings were approximately 6.8 Hz. cdnsciencepub.com Furthermore, the chemical shifts of the cyclopropyl protons and carbons are influenced by the stereochemistry. Substituents, including bromine, tend to shield vicinal protons in a cis arrangement, causing them to appear at a higher field (lower ppm) in the ¹H NMR spectrum. cdnsciencepub.com

The table below summarizes the expected differences in NMR spectral data for the cis and trans isomers of this compound, based on established trends in similar compounds.

Isomer Relative Position of Phenyl and Bromo groups Expected relative ³J value for cyclopropyl protons Expected relative chemical shift for cis-related protons
cis-(2-Bromocyclopropyl)benzeneSame side of the cyclopropane ringLargerShielded (upfield shift)
trans-(2-Bromocyclopropyl)benzeneOpposite sides of the cyclopropane ringSmallerDeshielded (downfield shift)

Determination of Absolute and Relative Configuration of Cyclopropyl Carbons

Beyond the relative cis/trans arrangement, the cyclopropyl carbons in this compound are chiral centers. Specifically, C1 (attached to the phenyl group) and C2 (attached to the bromine atom) are stereogenic. This gives rise to the possibility of four stereoisomers in total: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers of each other (the cis isomers), as are the (1R,2S) and (1S,2R) pair (the trans isomers).

The determination of the relative configuration (cis or trans) is, as mentioned, readily achieved through NMR spectroscopy by analyzing coupling constants and nuclear Overhauser effects (NOE). cdnsciencepub.com

Determining the absolute configuration (R or S) at each chiral center is a more involved process. A common and definitive method is single-crystal X-ray crystallography of an enantiomerically pure sample or a derivative. cdnsciencepub.com For instance, in a study of 5-[(1S)-2,2-dibromocyclopropyl]-2'-deoxyuridine, the absolute configuration was unequivocally established through X-ray analysis of a crystalline derivative. cdnsciencepub.com This technique provides a three-dimensional map of the molecule, allowing for the direct assignment of the R/S descriptor to each stereocenter.

In the absence of suitable crystals, the absolute configuration can often be determined through chemical correlation to a compound of known absolute configuration. Another powerful technique is the use of chiral resolving agents to separate the enantiomers, followed by analysis of the separated isomers using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric derivatives that can be distinguished by NMR or crystallography. msu.rubangor.ac.uk

The chemical shifts in ¹³C NMR can also be diagnostic for assigning the configuration of the cyclopropyl carbons, particularly when comparing a series of related diastereomers. In one study, it was observed that in cis isomers of 5-(2-bromocyclopropyl) compounds, the carbon atom bearing the two substituents (C1) was deshielded, while the other two cyclopropyl carbons were shielded relative to the corresponding carbons in the trans isomers. cdnsciencepub.com

Conformational Preferences of Cyclopropyl-Aryl Linkages

The bond between the cyclopropyl ring and the benzene (B151609) ring is not static; rotation around this bond is possible, leading to different conformational isomers. The preferred orientation is a balance between steric hindrance and electronic interactions, specifically the conjugation between the Walsh orbitals of the cyclopropane ring and the π-system of the benzene ring.

Barriers to Internal Rotation in Substituted Cyclopropylbenzenes

The rotation around the cyclopropyl-aryl bond is not free and is associated with an energy barrier. For the parent cyclopropylbenzene (B146485), the barrier to internal rotation has been determined to be approximately 8.4 ± 1.3 kJ/mol. cdnsciencepub.com This relatively low barrier means that at room temperature, the rotation is rapid on the NMR timescale.

The magnitude of this rotational barrier can be significantly influenced by the presence of substituents on the benzene ring, particularly at the ortho positions. For example, in 2-cyclopropyl-1,3-dimethylbenzene (B1396618), the barrier to rotation was determined to be 6.4 kJ/mol using the "J method," which relies on the measurement of long-range proton-proton coupling constants via NMR spectroscopy. cdnsciencepub.com In more sterically hindered systems, such as 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene, the rotational barrier is estimated to be much higher, around 28 kJ/mol, leading to exchange-broadened NMR spectra at low temperatures. cdnsciencepub.com

The following table presents rotational barriers for a selection of substituted cyclopropylbenzenes, illustrating the effect of substitution.

Compound Rotational Barrier (kJ/mol) Method of Determination
Cyclopropylbenzene8.4 ± 1.3J method (NMR)
2-Cyclopropyl-1,3-dimethylbenzene6.4J method (NMR)
2-Cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene~28Dynamic NMR

Influence of Substituents on Preferred Conformations

For unsubstituted cyclopropylbenzene, the most stable conformation is the "bisected" form. In this arrangement, the plane of the benzene ring bisects the C1-C2 and C1-C3 bonds of the cyclopropane ring, and the methine proton on C1 lies in the plane of the aromatic ring. This conformation maximizes the electronic interaction between the cyclopropane's Walsh orbitals and the phenyl π-system.

However, the introduction of substituents on the benzene ring can alter this preference. Specifically, the presence of two ortho-substituents, as would be the case in derivatives of this compound with ortho-substituents on the phenyl ring, forces the cyclopropyl group to adopt a "perpendicular" conformation as the ground state. cdnsciencepub.com In this conformation, the methine proton on C1 is perpendicular to the plane of the benzene ring. This switch in preferred conformation is a direct consequence of steric hindrance between the ortho-substituents and the protons on the cyclopropane ring. The introduction of these ortho groups effectively interchanges the ground and transition state conformations of the internal rotation. cdnsciencepub.com

Advanced Synthetic Applications of 2 Bromocyclopropyl Benzene As a Building Block

Construction of Complex Organic Molecular Structures

The utility of (2-bromocyclopropyl)benzene as a precursor for generating more complex molecular structures is a cornerstone of its synthetic value. While its direct incorporation into the total synthesis of large natural products is not extensively documented, its role in the assembly of complex carbocyclic and heterocyclic scaffolds is well-established. The ability to introduce a phenylcyclopropyl motif, or to use the cyclopropane (B1198618) ring as a reactive intermediate for further elaboration, provides chemists with a powerful tool for molecular design.

One of the primary strategies for building molecular complexity from this compound involves the generation of a cyclopropyl (B3062369) organometallic species. For instance, treatment of trans-(2-bromocyclopropyl)benzene with isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) efficiently produces the corresponding Grignard reagent. thieme-connect.com This organometallic intermediate can then participate in a variety of carbon-carbon bond-forming reactions. For example, copper-catalyzed coupling with electrophiles such as allyl bromide or acylation with benzoyl chloride leads to the formation of more complex, disubstituted cyclopropanes in good yields. thieme-connect.comcymitquimica.com These reactions demonstrate the capacity of this compound to act as a linchpin for connecting different molecular fragments.

Furthermore, the phenylcyclopropyl unit can be a key component of larger, polycyclic systems. The inherent strain of the cyclopropane ring can be harnessed in ring-opening or rearrangement reactions to access different carbocyclic frameworks. While specific examples starting directly from this compound are not abundant in the literature, the principle of using arylcyclopropanes in such transformations is a known strategy in organic synthesis. cdnsciencepub.com The phenyl group also offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, adding another layer of complexity to the molecules that can be accessed from this starting material. nih.govmdpi.com

The development of methods for the stereoselective synthesis of polysubstituted cyclopropanes from this compound further underscores its importance in constructing complex molecules where precise three-dimensional arrangement of atoms is crucial. rsc.orgresearchgate.net

Development of Bioisosteres and Conformationally Restricted Analogues

In medicinal chemistry, the phenyl group is a common motif in drug molecules. However, it can sometimes lead to undesirable properties such as poor metabolic stability or low aqueous solubility. nih.gov The replacement of a phenyl ring with a bioisostere—a substituent with similar physical or chemical properties that elicits a similar biological response—is a widely used strategy to overcome these issues. researchgate.net The cyclopropyl group, particularly a phenylcyclopropyl group derived from this compound, can serve as a valuable bioisostere for a phenyl or other aromatic rings. nih.govnih.gov

The three-dimensional and rigid nature of the cyclopropane ring makes it an excellent scaffold for creating conformationally restricted analogues of biologically active molecules. ku.edu By locking a portion of a molecule into a specific conformation, it is possible to enhance its binding affinity to a biological target and improve its pharmacological profile. The phenylcyclopropyl moiety can mimic the spatial arrangement of substituents on an aromatic ring while introducing a C(sp³)-rich, non-planar structure. researchgate.net This can lead to improved physicochemical properties and potentially novel biological activities. nih.govbeilstein-journals.org

For example, the introduction of a cyclopropane ring in place of a flexible alkyl chain or an aromatic ring can significantly alter the conformational landscape of a molecule, which can be advantageous in drug design. ku.edu The synthesis of such analogues often relies on the versatile reactivity of building blocks like this compound, which allows for the attachment of the cyclopropyl unit to a core scaffold or the elaboration of the cyclopropyl ring itself. Research in this area focuses on creating novel molecular shapes that can interact more specifically with protein binding sites, leading to the development of more potent and selective therapeutic agents. nih.govresearchgate.net

Role in the Synthesis of Diverse Polyfunctionalized Cyclopropanes

A significant application of this compound is in the stereoselective synthesis of polyfunctionalized cyclopropanes. The ability to introduce multiple substituents onto the cyclopropane ring with high stereocontrol is crucial for creating complex and well-defined three-dimensional structures.

A key methodology involves the bromine-magnesium exchange of this compound to form a cyclopropylmagnesium reagent. thieme-connect.comcymitquimica.com This reaction proceeds with retention of configuration, meaning that trans-(2-bromocyclopropyl)benzene yields the trans-cyclopropylmagnesium reagent, and the cis-isomer yields the cis-reagent. These organometallic intermediates can then be reacted with a wide array of electrophiles to produce stereochemically defined disubstituted cyclopropanes. thieme-connect.com

Detailed research findings have shown that both cis- and trans-(2-bromocyclopropyl)benzene can be converted to their respective Grignard reagents and subsequently functionalized. For instance, the trans-Grignard reagent reacts with allyl bromide in the presence of a copper catalyst to yield trans-(2-allylcyclopropyl)benzene. thieme-connect.com Similarly, acylation with benzoyl chloride furnishes the corresponding trans-cyclopropyl ketone, and reaction with tetramethylthiuram disulfide introduces a sulfur-containing functional group. thieme-connect.com The cis-isomer undergoes analogous transformations, providing access to the complementary family of cis-disubstituted cyclopropanes. thieme-connect.comcymitquimica.com

The following interactive table summarizes the stereoselective synthesis of various polyfunctionalized cyclopropanes starting from the trans-isomer of this compound.

EntryElectrophileProductYield (%)
1Allyl bromidetrans-(2-Allylcyclopropyl)benzene74
2Benzoyl chloridetrans-(2-Benzoylcyclopropyl)benzene72
3Tetramethylthiuram disulfidetrans-(2-(Dimethylthiocarbamoylthio)cyclopropyl)benzene68

Data sourced from Thieme Connect. thieme-connect.com

This methodology highlights the role of this compound as a versatile platform for generating a library of structurally diverse and stereochemically pure cyclopropane derivatives, which are valuable intermediates for further synthetic endeavors in materials science and medicinal chemistry. thieme-connect.comcam.ac.uk

Q & A

Q. What are the recommended synthetic routes for preparing (2-Bromocyclopropyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclopropanation of styrene derivatives using brominated carbene precursors. For example, dibromomethane or bromoform can generate bromocarbenes under thermal or photolytic conditions, which react with styrene to form cyclopropane rings . Key parameters include temperature control (e.g., 60–80°C for thermal stability) and solvent choice (e.g., dichloromethane for polarity). Yields typically range from 40% to 70%, with impurities arising from competing dimerization or isomerization pathways. Purification via fractional distillation (bp ~220–240°C, based on analogous brominated cyclopropanes) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine gas chromatography (GC) with flame ionization detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For GC, use a non-polar column (e.g., DB-5) at 150–250°C to resolve brominated byproducts. In 1^1H NMR, the cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm), while the bromine substituent causes deshielding in 13^{13}C NMR (δ 30–40 ppm for cyclopropane carbons). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 196/198 (Br isotopic pattern) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Follow protocols for brominated aromatics:
  • Use explosion-proof fume hoods (flash point ~89°C, similar to (2-Bromoethyl)benzene) .
  • Avoid contact with strong oxidizers (e.g., KMnO4_4) to prevent exothermic decomposition .
  • Store in amber glass under inert gas (argon) at 4°C to mitigate light- or heat-induced degradation .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with boronic acids. However, steric hindrance from the cyclopropane ring may reduce reactivity compared to linear analogs. Optimize using Pd(PPh3_3)4_4 (1–2 mol%) in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS; competing β-hydride elimination is minimized by maintaining anhydrous conditions .

Q. What computational methods are suitable for predicting the stability and ring strain of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to evaluate bond angles and strain energy. Compare with non-brominated cyclopropane analogs. The bromine atom increases ring strain by ~5–10 kcal/mol due to its electronegativity and van der Waals radius. Molecular dynamics simulations (AMBER force field) can further assess thermal stability under simulated reaction conditions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of brominated cyclopropane derivatives?

  • Methodological Answer : Discrepancies often arise from isomerization or residual solvents. For example, (3-Bromopropyl)benzene is reported with bp 219–220°C and 237–238°C due to differing distillation setups. Replicate measurements using calibrated equipment (e.g., Schlenk line for air-sensitive compounds) and validate via differential scanning calorimetry (DSC). Cross-reference with high-purity commercial standards where available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.